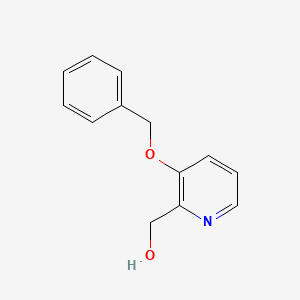
(3-(Benzyloxy)pyridin-2-yl)methanol
Cat. No. B1601510
Key on ui cas rn:
6059-29-6
M. Wt: 215.25 g/mol
InChI Key: PGCMORSSVVBCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04478834
Procedure details


Sodium hydroxide (31.5 grams, 0.78 mole) was dissolved in 100 ml water and 100 ml of acetone was added followed by 3-hydroxy-2(hydroxymethyl)pyridine hydrochloride (63.8 grams; 0.39 mole). 250 ml of acetone was added followed by benzyl bromide (74.1 grams; 51.5 ml; 0.43 mole). The mixture was refluxed for a period of 4.5 hours and the acetone evaporated in vacuo. The aqueous layer was extracted with CH2Cl2 (three times 150 ml) and the extracts dried (anhydrous Na2SO4) and concentrated to yield 88.1 grams of a brown liquid. The brown liquid (88.1 grams) was dissolved in ether and ether-HCl added to form the hydrochloride salt. The HCl salt was filtered and the filter cake dissolved in water. The aqueous solution was basified to afford a brown pasty precipate which on trituration with ether afforded 58.7 grams of material. Recrystallization from ethanol yielded 31.6 grams of a tan solid, m.p. 79°-80° C.



Quantity
63.8 g
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].CC(C)=O.Cl.[OH:8][C:9]1[C:10]([CH2:15][OH:16])=[N:11][CH:12]=[CH:13][CH:14]=1.[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O>[CH2:17]([O:8][C:9]1[C:10]([CH2:15][OH:16])=[N:11][CH:12]=[CH:13][CH:14]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
63.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.OC=1C(=NC=CC1)CO
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
51.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for a period of 4.5 hours
|
|
Duration
|
4.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the acetone evaporated in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with CH2Cl2 (three times 150 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extracts dried (anhydrous Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=NC=CC1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 88.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 104.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
